2-cyclopropyl-1-{1-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole
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Overview
Description
2-cyclopropyl-1-{1-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole is a complex organic compound that features a unique combination of cyclopropyl, azetidinyl, and benzodiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-1-{1-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common approach starts with the preparation of the azetidinyl intermediate, which is then coupled with the benzodiazole moiety under specific reaction conditions. The reaction often requires the use of catalysts and solvents such as dimethylformamide (DMF) and lithium hydride (LiH) to facilitate the coupling process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction kinetics. The choice of solvents and catalysts is also critical to minimize by-products and enhance the overall efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-1-{1-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Common Reagents and Conditions
The reactions mentioned above are typically carried out under controlled conditions, including specific temperatures and pH levels. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are often performed under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-cyclopropyl-1-{1-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-1-{1-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share a similar aromatic structure and are known for their diverse biological activities.
Imidazole Containing Compounds: These compounds also feature nitrogen-containing heterocycles and have a wide range of chemical and biological properties.
Coumarin Derivatives: These compounds are known for their medicinal properties and are used in various therapeutic applications.
Uniqueness
What sets 2-cyclopropyl-1-{1-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole apart is its unique combination of structural features, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
2-cyclopropyl-1-[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)azetidin-3-yl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-2-4-19-18(3-1)23-22(16-6-7-16)25(19)17-13-24(14-17)12-15-5-8-20-21(11-15)27-10-9-26-20/h1-5,8,11,16-17H,6-7,9-10,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMCVHYZWDDKST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3N2C4CN(C4)CC5=CC6=C(C=C5)OCCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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